m-Ranolazine

Overview

Description

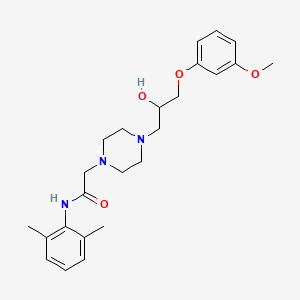

Ranolazine, sold under the brand name Ranexa among others, is a medication used to treat heart-related chest pain . It is typically used together with other medications when those are insufficient . It is a well-tolerated piperazine derivative used for the management of this condition, offering relief from uncomfortable and debilitating symptoms .

Synthesis Analysis

Several process impurities and isomeric Ranolazine impurities have been synthesized . All these synthesized impurities are characterized by spectral techniques includes IR, NMR, Mass & HPLC .Molecular Structure Analysis

Ranolazine is a piperazine derivative increasingly used as an antianginal and antiarrhythmic drug . Interestingly, its molecular structure resembles that of lidocaine and mexiletine, representatives of class IB antiarrhythmic drugs .Chemical Reactions Analysis

Ranolazine exerts both antianginal and ischemic effects independent from lowering heart rate or blood pressure . It blocks IKr, the rapid portion of the delayed rectifier potassium current, and prolongs the QTc interval in a dose-dependent fashion .Scientific Research Applications

Electrophysiological Mechanisms in Heart Failure

Ranolazine has been shown to be effective in converting atrial fibrillation (AF) to sinus rhythm in patients with structural heart disease, particularly in the context of chronic heart failure (CHF). Studies suggest that the antiarrhythmic benefits of Ranolazine are due to its underlying electrophysiological mechanisms. These include effects on atrial and ventricular arrhythmias, suppression of arrhythmias associated with conditions like acute coronary syndrome, long QT syndrome, and heart failure, as well as ischemia and reperfusion. The drug's principal mechanism is thought to be primarily via inhibition of late sodium current (I(Na)) in the ventricles, and use-dependent inhibition of peak sodium current (I(Na)) and rapidly activating delayed rectifier potassium current (I(Kr)) in the atria. This dual action contributes to its antiarrhythmic properties in both atrial and ventricular tissues (Frommeyer et al., 2012); (Antzelevitch et al., 2011).

Sodium Channel Block and Atrial Fibrillation

In models of stretch-related atrial fibrillation, ranolazine has been shown to suppress AF by blocking sodium channels, which leads to an increase in interatrial conduction time and atrial post-repolarization refractoriness. This sodium channel block is maintained even under conditions of acute atrial stretch, suggesting a role for ranolazine in preventing AF under various clinical conditions associated with hemodynamic or mechanical disorders leading to acute dilation of the atria (Milberg et al., 2013).

Ranolazine in Myocardial Infarction

Ranolazine's role extends to the treatment of myocardial infarction, where it has been observed to reduce myocardial infarct size, improve left ventricular function, and decrease ischemia/reperfusion-induced arrhythmias in experimental animal models. This suggests a potential therapeutic target for ameliorating the consequences of myocardial infarction beyond its established clinical use for chronic angina (Hale & Kloner, 2014).

Mechanism of Action

Target of Action

m-Ranolazine, also known as Ranolazine, is primarily targeted towards the late inward sodium current (I_Na) in cardiac cells . This current plays a crucial role in the regulation of the heart’s electrical activity and the maintenance of its normal rhythm .

Mode of Action

This compound acts by selectively inhibiting the late inward sodium current (I_Na) in cardiac cells . This inhibition reduces the intracellular sodium concentration, which in turn decreases the intracellular calcium concentration via the sodium-calcium exchange mechanism . The reduction in calcium overload in the myocardium is thought to be one of the key mechanisms through which this compound exerts its anti-anginal effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium and calcium ion exchange in cardiac cells . By inhibiting the late inward sodium current, this compound reduces the influx of sodium ions into the cells. This, in turn, decreases the activity of the sodium-calcium exchanger, leading to a reduction in the intracellular calcium concentration . The exact downstream effects of this action on cellular metabolism and function are still under investigation.

Pharmacokinetics

This compound exhibits a bioavailability ranging from 35% to 50% . It is extensively metabolized in the liver by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Only about 5% of the drug is excreted unchanged in the urine . The elimination half-life of this compound is approximately 1.4 to 1.9 hours, but this can be extended to an average of 7 hours for the extended-release formulation due to prolonged absorption .

Result of Action

The primary result of this compound’s action is the relief of symptoms associated with chronic angina . By reducing calcium overload in the myocardium, this compound helps to alleviate the uncomfortable and debilitating symptoms of this condition .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP3A can increase the plasma concentration of this compound . Additionally, the drug’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus, but its area under the curve (AUC) can increase up to 2-fold with advancing degree of renal impairment .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

m-Ranolazine plays a significant role in biochemical reactions. It is known to inhibit late sodium channels, which leads to beneficial downstream effects . The inhibition of these channels, as well as other ion currents, is central to the potential use of this compound in ischemic heart disease, arrhythmias, and heart failure .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by improving exercise capacity and reducing angina episodes without the hemodynamic effects seen with conventional antianginal agents .

Molecular Mechanism

This compound exerts its effects at the molecular level through the inhibition of late sodium channels and other ion currents. This inhibition plays a central role in its potential use in ischemic heart disease, arrhythmias, and heart failure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study aimed to develop a rapid and sensitive method for the simultaneous determination of this compound enantiomers in rat plasma and tissues . The results revealed that the Cmax and AUC 0−t values of R - (+)-m-Ranolazine were 2.05 and 2.72 times higher than those of S - (−)-m-Ranolazine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. R - (+)-m-Ranolazine displayed stronger absorption capability in rat plasma and a slower metabolism rate in major organs of rats compared with S - (−)-m-Ranolazine .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. The highest content of R - (+)-m-Ranolazine was in the liver, followed by the kidneys, heart, lungs, and spleen .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The highest content of R - (+)-m-Ranolazine was in the liver, followed by the kidneys, heart, lungs, and spleen .

Properties

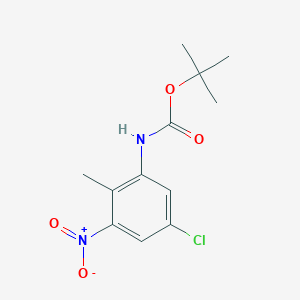

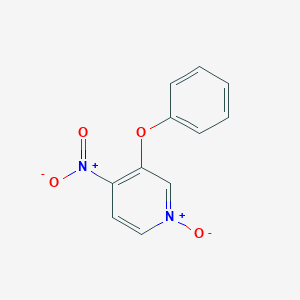

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4/c1-18-6-4-7-19(2)24(18)25-23(29)16-27-12-10-26(11-13-27)15-20(28)17-31-22-9-5-8-21(14-22)30-3/h4-9,14,20,28H,10-13,15-17H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZMNTQZVWHTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393717-46-8 | |

| Record name | m-Ranolazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393717468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-RANOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G9Y3F3WV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B3321824.png)

![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)

![7-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321910.png)

![7-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3321911.png)

![4,4'-Sulfonylbis[N,N-bis(4-tert-butylphenyl)aniline]](/img/structure/B3321934.png)